Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
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Overview
Description
Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a synthetic organic compound that features a bromophenyl group, a trifluoroacetyl group, and a propanoate ester. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the phenyl ring.
Acylation: Addition of the trifluoroacetyl group.
Esterification: Formation of the propanoate ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl group.
Reduction: Reduction reactions could target the trifluoroacetyl group.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly if they exhibit biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, such compounds could be used in the development of new materials, including polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Methyl 3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Uniqueness
The presence of the bromine atom in Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with biological targets and its chemical reactivity.
Properties
Molecular Formula |
C12H11BrF3NO3 |
---|---|
Molecular Weight |
354.12 g/mol |
IUPAC Name |
methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C12H11BrF3NO3/c1-20-10(18)9(17-11(19)12(14,15)16)6-7-2-4-8(13)5-3-7/h2-5,9H,6H2,1H3,(H,17,19) |
InChI Key |
IAUHDGXWTRWJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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